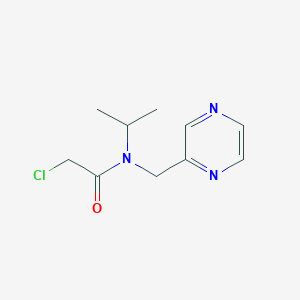

2-Chloro-N-isopropyl-N-pyrazin-2-ylmethyl-acetamide

CAS No.:

Cat. No.: VC13460821

Molecular Formula: C10H14ClN3O

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClN3O |

|---|---|

| Molecular Weight | 227.69 g/mol |

| IUPAC Name | 2-chloro-N-propan-2-yl-N-(pyrazin-2-ylmethyl)acetamide |

| Standard InChI | InChI=1S/C10H14ClN3O/c1-8(2)14(10(15)5-11)7-9-6-12-3-4-13-9/h3-4,6,8H,5,7H2,1-2H3 |

| Standard InChI Key | RMQOQUUOKYDDDM-UHFFFAOYSA-N |

| SMILES | CC(C)N(CC1=NC=CN=C1)C(=O)CCl |

| Canonical SMILES | CC(C)N(CC1=NC=CN=C1)C(=O)CCl |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

The compound’s systematic IUPAC name, 2-chloro-N-propan-2-yl-N-(pyrazin-2-ylmethyl)acetamide, reflects its substitution pattern:

-

A chloroacetamide backbone () modified with:

Molecular Formula:

Exact Mass: 227.083 g/mol

SMILES:

Crystallographic and Electronic Properties

X-ray studies of analogous chloroacetamides (e.g., propachlor) reveal π-delocalization between the amide carbonyl and aromatic systems, which shortens the bond (1.354 Å vs. 1.444–1.496 Å for other N–C bonds) . For the target compound, the pyrazine ring’s electron-deficient nature likely enhances this effect, influencing reactivity and intermolecular interactions.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

While no explicit protocols exist for this compound, retrosynthetic analysis suggests two routes:

Route 1: Nucleophilic Substitution

-

Starting Materials: 2-Aminopyrazine, chloroacetyl chloride, isopropylamine.

-

Reaction:

Conditions: Microwave irradiation (80°C, 5 min) in dichloroethane, followed by base-mediated alkylation .

Route 2: Reductive Amination

-

Intermediate: Pyrazine-2-carbaldehyde reacted with isopropylamine to form .

-

Acylation: Treatment with chloroacetic anhydride in tetrahydrofuran (THF) at 0–5°C.

Yield Optimization:

-

Solvent Choice: Polar aprotic solvents (DMF, DMSO) improve reaction rates.

-

Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilicity in biphasic systems.

Industrial Production Challenges

Scalability issues arise from:

-

Purification: Column chromatography is impractical; recrystallization from acetonitrile/water mixtures offers a viable alternative .

-

Byproduct Formation: Over-alkylation at pyrazine nitrogens necessitates strict stoichiometric control .

Physicochemical Properties

Experimental Data

Future Research Directions

Synthetic Chemistry

-

Catalytic Asymmetric Synthesis: Develop enantioselective routes using chiral auxiliaries .

-

Continuous-Flow Systems: Improve yield and reduce waste via microreactor technology.

Biological Screening

-

High-Throughput Assays: Evaluate inhibition of cancer cell lines (e.g., MCF-7, A549).

-

ADMET Studies: Assess pharmacokinetics in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume